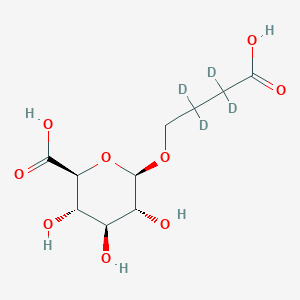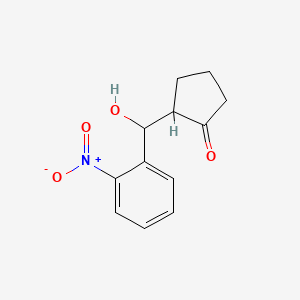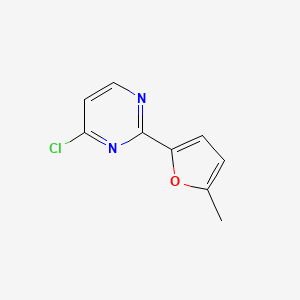
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5: is a deuterated compound used primarily in proteomics research. It has the molecular formula C18H11D5ClNO and a molecular weight of 302.81 g/mol . This compound is a stable isotope-labeled analog of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, which is often used in various chemical and biological studies.
Méthodes De Préparation
The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves several steps. The primary synthetic route includes the reaction of pyridine with benzophenone in the presence of a deuterating agent to introduce deuterium atoms. The reaction conditions typically involve the use of a strong acid like hydrochloric acid to form the hydrochloride salt
Analyse Des Réactions Chimiques
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Applications De Recherche Scientifique
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in proteomics to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their structure and function. The pathways involved include various enzymatic reactions and protein-protein interactions .
Comparaison Avec Des Composés Similaires
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
alpha,alpha-Diphenyl-2-pyridinemethanol: The non-deuterated analog with similar chemical properties.
alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A structurally similar compound with a pyrrolidine ring instead of a pyridine ring.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring high precision and stability.
Propriétés
Formule moléculaire |
C18H16ClNO |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)-phenyl-pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H/i1D,3D,4D,9D,10D; |
Clé InChI |
ROMDRFVOHSEQMP-SQJASTRZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=N3)O)[2H])[2H].Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)


![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)



